AC-Thr-ile-nle-((R))-nle-gln-arg-NH2
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Overview
Description
Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ is a synthetic peptide with a complex structure. Let’s break it down:
Ac: Represents an acetyl group (CH₃CO-), which is often added to the N-terminus of peptides to protect them from degradation.
Thr: Stands for threonine, an amino acid.
Ile: Represents isoleucine, another amino acid.
Nle: Refers to norleucine, a modified amino acid.
(®): Indicates that the peptide contains a D-amino acid (right-handed configuration).
Gln: Represents glutamine.
Arg: Stands for arginine.
NH₂: Denotes the amino group at the C-terminus.
Preparation Methods
Synthetic Routes:: The synthesis of Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ involves solid-phase peptide synthesis (SPPS). Sequential amino acids are added one by one, starting from the C-terminus. Protecting groups ensure selective reactions during coupling steps.
Reaction Conditions::- Coupling: Activated amino acids react with the growing peptide chain using coupling reagents (e.g., HBTU, HATU).
- Deprotection: Removal of protecting groups (e.g., TFA) allows further amino acid additions.
- Cleavage: The fully synthesized peptide is cleaved from the resin using reagents like TFA or HF.
Industrial Production:: Large-scale production typically employs automated SPPS machines, ensuring high purity and yield.
Chemical Reactions Analysis
Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ can undergo various reactions:
Hydrolysis: Cleavage of peptide bonds by water.
Oxidation: Oxidative modification of specific amino acids (e.g., cysteine).
Substitution: Replacement of functional groups (e.g., amidation of the C-terminus).
Reagents: Commonly used reagents include TFA, DCM, and bases (e.g., DIEA).
Major products depend on reaction conditions and sequence modifications.
Scientific Research Applications
Drug Development: Investigated as potential antiviral agents or enzyme inhibitors.
Biological Studies: Used to study protein-protein interactions and cellular processes.
Peptide Mimetics: May mimic natural peptides with improved stability.
Mechanism of Action
Target Binding: Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ interacts with specific receptors or enzymes.
Pathways: It modulates cellular pathways related to metabolism, signaling, or immune response.
Comparison with Similar Compounds
Unique Features: Its D-amino acid configuration and specific sequence distinguish it.
Similar Compounds: Related peptides include Ac-pepstatin and others.
Properties
IUPAC Name |
2-[2-[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]hexylamino]hexanoylamino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXOVRKKPPKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N11O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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